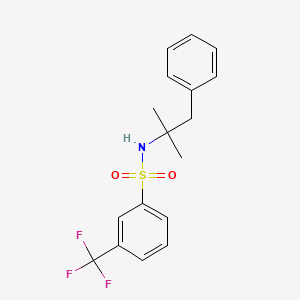
N-(2-Methyl-1-phenylpropan-2-yl)-3-(trifluoromethyl)benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Methyl-1-phenylpropan-2-yl)-3-(trifluoromethyl)benzene-1-sulfonamide is a synthetic organic compound. Compounds of this nature often find applications in various fields such as medicinal chemistry, materials science, and industrial chemistry due to their unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methyl-1-phenylpropan-2-yl)-3-(trifluoromethyl)benzene-1-sulfonamide typically involves multi-step organic reactions. A common approach might include:
Formation of the sulfonamide group: This can be achieved by reacting a suitable amine with a sulfonyl chloride in the presence of a base.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid derivatives.
Alkylation: The final step could involve the alkylation of the benzene ring with 2-methyl-1-phenylpropan-2-yl halide under Friedel-Crafts alkylation conditions.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, often optimizing reaction conditions to improve yield and reduce costs. This might involve continuous flow reactors, use of catalysts, and solvent recycling.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group, forming corresponding alcohols or ketones.
Reduction: Reduction reactions could target the sulfonamide group, potentially converting it to an amine.
Substitution: Electrophilic aromatic substitution reactions could occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Conditions might include the use of halogens or nitrating agents under acidic conditions.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield alcohols or ketones, while substitution could introduce various functional groups onto the benzene ring.
Scientific Research Applications
N-(2-Methyl-1-phenylpropan-2-yl)-3-(trifluoromethyl)benzene-1-sulfonamide could have several applications:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.
Medicine: Possible applications in drug development, particularly if it exhibits biological activity.
Industry: Use in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action would depend on its specific application. In a biological context, it might interact with enzymes or receptors, affecting biochemical pathways. The trifluoromethyl group could enhance its binding affinity or metabolic stability.
Comparison with Similar Compounds
Similar Compounds
N-(2-Methyl-1-phenylpropan-2-yl)-benzene-1-sulfonamide: Lacks the trifluoromethyl group.
N-(1-Phenylethyl)-3-(trifluoromethyl)benzene-1-sulfonamide: Different alkyl group.
N-(2-Methyl-1-phenylpropan-2-yl)-4-(trifluoromethyl)benzene-1-sulfonamide: Different position of the trifluoromethyl group.
Uniqueness
The presence of both the trifluoromethyl group and the specific alkyl group in N-(2-Methyl-1-phenylpropan-2-yl)-3-(trifluoromethyl)benzene-1-sulfonamide might confer unique properties such as enhanced lipophilicity, metabolic stability, or specific biological activity.
Properties
CAS No. |
915797-70-5 |
|---|---|
Molecular Formula |
C17H18F3NO2S |
Molecular Weight |
357.4 g/mol |
IUPAC Name |
N-(2-methyl-1-phenylpropan-2-yl)-3-(trifluoromethyl)benzenesulfonamide |
InChI |
InChI=1S/C17H18F3NO2S/c1-16(2,12-13-7-4-3-5-8-13)21-24(22,23)15-10-6-9-14(11-15)17(18,19)20/h3-11,21H,12H2,1-2H3 |
InChI Key |
CLBKYWIQEUVVDP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1=CC=CC=C1)NS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[4-(Trifluoromethyl)phenyl]-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14190990.png)
![3-[(E)-{[4-(Benzoyloxy)-3-ethoxyphenyl]methylidene}amino]benzoic acid](/img/structure/B14191001.png)
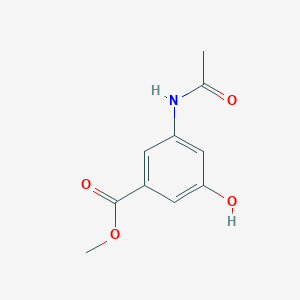
![2-[Bis(carboxymethyl)amino]hexanedioic acid](/img/structure/B14191008.png)
![[1-Iodo-3-(2-iodo-2-phenylethenyl)oct-1-en-1-yl]benzene](/img/structure/B14191024.png)
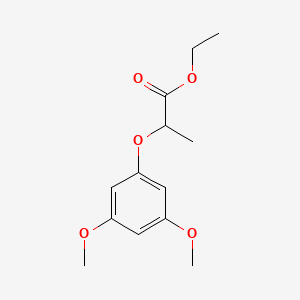

![2-[2-(2,4-Dimethoxyphenyl)ethenyl]-1,3-benzothiazole](/img/structure/B14191046.png)
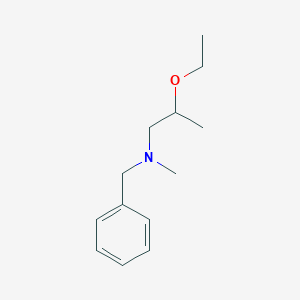
![{[3-(2,4,6-Trimethylphenyl)prop-2-yn-1-yl]oxy}acetic acid](/img/structure/B14191056.png)
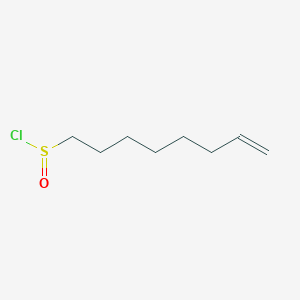
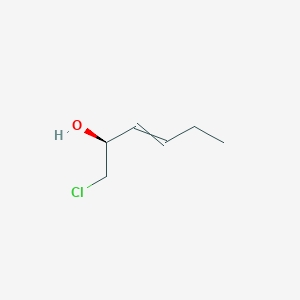
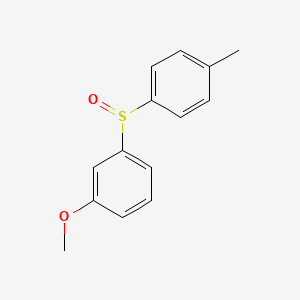
![N-[4-(Diphenylmethylidene)cyclohexyl]acetamide](/img/structure/B14191081.png)
